2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a pyrimidine moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrrolidine Ring: This step involves the substitution of a suitable leaving group with pyrrolidine.
Amidation: The final step involves the formation of the amide bond between the pyrimidine derivative and the benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
- 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is unique due to the presence of the pyrrolidine ring and the specific substitution pattern on the pyrimidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-fluoro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-13-22-16(12-17(23-13)24-10-4-5-11-24)20-8-9-21-18(25)14-6-2-3-7-15(14)19/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUIQXDZYRPKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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